molecular formula C8H12N4O2 B6609390 ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate CAS No. 2110728-55-5

ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate

Cat. No.: B6609390
CAS No.: 2110728-55-5
M. Wt: 196.21 g/mol
InChI Key: NFQCLJSIFOAGHG-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate (CAS: 2110728-55-5) is a fused heterocyclic compound featuring an imidazo-triazole core with a methyl substituent at position 4 and an ethyl ester group at position 2. Its molecular formula is C₈H₁₂N₄O₂, with a molecular weight of 196.21 g/mol .

Properties

IUPAC Name

ethyl 4-methyl-5,6-dihydroimidazo[1,2-c]triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2/c1-3-14-8(13)6-7-11(2)4-5-12(7)10-9-6/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQCLJSIFOAGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N(CCN2N=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Precursor Design

The CuAAC reaction, a cornerstone of click chemistry, offers a robust pathway for constructing triazole rings. While no direct synthesis of the target compound is documented, analogous protocols for 1,2,3-triazole-linked benzimidazoles provide a framework. For ethyl 4-methyl-imidazo-triazole carboxylate, the approach would involve:

  • Alkyne Functionalization : Propynylation of a preformed imidazole derivative (e.g., 4-methylimidazole) to introduce an alkyne moiety.

  • Azide Preparation : Synthesis of an azide counterpart, potentially from a nitro or amine precursor.

  • Cycloaddition : Copper-catalyzed coupling under mild conditions to form the triazole ring fused to the imidazole core.

Key conditions from analogous systems include Cu(OAc)₂ (10 mol%) and sodium ascorbate in ethanol at 50°C, achieving yields up to 95%.

Optimization of Reaction Parameters

The solvent system critically impacts reaction efficiency. Data from triazole-linked benzimidazole synthesis reveals:

SolventTemperature (°C)Time (h)Yield (%)
Ethanol50195
Water50270
DMF50382

Ethanol emerges as optimal due to its polarity and compatibility with copper catalysts.

Multi-Step Synthesis via Cyclization and Esterification

Cyclization of Thiosemicarbazide Derivatives

A patent describing methyl 1,2,4-triazole-3-carboxylate synthesis offers insights into non-diazo routes applicable to the target compound. Adapting this method:

  • Cyclization : Reacting thiosemicarbazide with oxalic acid in water forms a triazole-thione intermediate.

  • Desulfurization : Treatment with nitric acid removes the thiol group.

  • Esterification : Sulfuric acid-catalyzed reaction with ethanol introduces the ethyl ester.

This three-step sequence avoids hazardous diazonium intermediates, achieving a total yield of 58% for the analogous triazole carboxylate.

Stepwise Yield Analysis

StepReagents/ConditionsIntermediate Yield (%)
CyclizationThiosemicarbazide + Oxalic acid (H₂O, 80°C)85
DesulfurizationHNO₃ (rt, 2 h)75
EsterificationH₂SO₄, Ethanol (reflux, 4 h)92

Comparative Analysis of Synthetic Routes

Environmental Impact

  • The multi-step method uses water as a solvent, aligning with green chemistry principles.

  • CuAAC employs ethanol, a renewable solvent, but requires metal catalysts that necessitate post-reaction purification.

Optimization Strategies for Industrial Production

Continuous Flow Reactors

Adopting flow chemistry could enhance both methods:

  • CuAAC : Microreactors improve heat transfer, reducing reaction time.

  • Multi-Step Synthesis : In-line purification minimizes intermediate handling.

Catalyst Recycling

Immobilized copper catalysts (e.g., Cu nanoparticles on silica) in CuAAC could reduce costs and waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted imidazo[1,2-c][1,2,3]triazole derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate has applications in medicinal chemistry, materials science, and organic synthesis.

  • Medicinal Chemistry It is investigated as a pharmacophore in developing new drugs, particularly for its antimicrobial and anticancer properties.
  • Materials Science The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
  • Organic Synthesis It serves as a building block for synthesizing more complex molecules, enabling the exploration of new chemical space.

Recent studies indicate that derivatives of triazole compounds exhibit significant anticancer activities. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
Acute Lymphoblastic Leukemia (ALL)15Induction of apoptosis
Chronic Myeloid Leukemia (CML)20Inhibition of cell proliferation
Cervical Cancer18Disruption of cell cycle progression
Bladder Cancer22Activation of caspase pathways

These findings suggest that the compound may induce apoptosis in cancer cells through multiple mechanisms.

Chemical Reactions

This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

  • Oxidation This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s fused ring system allows for strong interactions with these targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Carboxylate vs. Carbaldehyde

4-Methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carbaldehyde (CAS: 1553868-62-4) shares the same core structure but replaces the ethyl ester with a formyl group. Key differences include:

Property Ethyl Ester Derivative Carbaldehyde Derivative
Molecular Formula C₈H₁₂N₄O₂ C₆H₈N₄O
Molecular Weight 196.21 g/mol 152.15 g/mol
Key Functional Group Ester (-COOEt) Aldehyde (-CHO)
Price (50 mg) $634.00 $340.00
Availability 1 week 2–3 weeks

The ester group increases molecular weight and likely enhances lipophilicity compared to the aldehyde, which may improve membrane permeability in biological systems. The carbaldehyde’s lower price suggests easier synthesis or higher commercial availability .

Heterocyclic Core Variations

Pyrrolo-Triazoles vs. Imidazo-Triazoles

3-Bromo-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole (CAS: CID 164185783) replaces the imidazole ring with a pyrrole, introducing a bromine atom:

Property Target Compound Pyrrolo-Triazole
Core Structure Imidazo-triazole Pyrrolo-triazole
Substituent Methyl, ethyl ester Bromine
Molecular Formula C₈H₁₂N₄O₂ C₅H₆BrN₃
Molecular Weight 196.21 g/mol 188.03 g/mol

The imidazo-triazole’s nitrogen-rich core may offer stronger hydrogen-bonding interactions, relevant to drug-target binding .

Thiadiazole-Containing Analogues

Ethyl 3-{3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-methyl-1H-pyrazole-5-carboxylate (CAS: 1006326-48-2) incorporates a sulfur-containing thiadiazole ring:

Property Target Compound Thiadiazole Derivative
Heteroatoms N, O N, O, S
Molecular Weight 196.21 g/mol ~350 g/mol (estimated)
Topological PSA* ~80 Ų 115 Ų

*PSA: Polar Surface Area

The thiadiazole derivative’s higher polar surface area (115 Ų vs. ~80 Ų) suggests greater hydrophilicity, which may impact solubility and bioavailability. Sulfur atoms can also participate in unique binding interactions (e.g., metal coordination) .

Biological Activity

Ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate (CAS Number: 2110728-55-5) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8_8H12_{12}N4_4O2_2
  • Molecular Weight : 196.21 g/mol
  • SMILES Notation : CCOC(=O)c1nnn2c1N(C)CC2

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylimidazole with appropriate carboxylic acid derivatives. The specific synthetic route can influence the yield and purity of the compound.

Anticancer Properties

Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer activities. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
Acute Lymphoblastic Leukemia (ALL)15Induction of apoptosis
Chronic Myeloid Leukemia (CML)20Inhibition of cell proliferation
Cervical Cancer18Disruption of cell cycle progression
Bladder Cancer22Activation of caspase pathways

These findings suggest that the compound may induce apoptosis in cancer cells through multiple mechanisms.

Antimicrobial Activity

The compound's activity against various pathogens has also been investigated. This compound exhibited notable antimicrobial properties:

Microorganism Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus8 µg/mLEffective against Gram-positive bacteria
Escherichia coli16 µg/mLModerate activity against Gram-negative bacteria
Candida albicans32 µg/mLAntifungal activity observed

The compound's diverse biological activities highlight its potential as a lead compound for drug development.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the imidazole and triazole rings significantly affect biological activity. For instance:

  • Substituents on the triazole ring enhance anticancer potency.
  • The presence of electron-donating groups increases antimicrobial efficacy.

Case Study 1: Anticancer Activity Evaluation

A study conducted on this compound involved testing against a panel of human cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell viability at higher concentrations. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties against clinical isolates. The study found that this compound showed effectiveness comparable to standard antibiotics. This suggests its potential use in treating infections caused by resistant strains.

Q & A

Q. What are the optimal synthetic routes for ethyl 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate?

  • Methodological Answer : The synthesis involves multi-step heterocyclic condensation. A typical approach (adapted from analogous triazole derivatives) includes:

Initial Condensation : Reacting diethyl oxalate with ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in toluene using sodium hydride as a base to form intermediate esters .

Cyclization : Treating intermediates with hydrazine hydrate to generate pyrazole or triazole cores. For example, ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate is formed via hydrazine-mediated cyclization .

Functionalization : Phosphorus oxychloride facilitates reactions with carboxylic acids to introduce substituents .
Alternative routes involve cyclocondensation of acylhydrazides with ethyl carbethoxyformimidate, yielding 1,2,4-triazole carboxylates with >70% efficiency under mild conditions (ethanol, 60°C) .

Q. Key Optimization Parameters :

StepReagents/ConditionsYieldReference
CyclizationHydrazine hydrate, ethanol, reflux65–75%
FunctionalizationRCOOH, POCl₃, 80°C50–60%
CyclocondensationEthyl carbethoxyformimidate, 60°C70–85%

Q. How can purity and structural integrity be validated during synthesis?

  • Methodological Answer : Use a combination of:
  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .
  • Spectroscopy :
  • ¹H NMR : Confirm substituent integration (e.g., ethyl ester protons at δ 1.2–1.4 ppm, methyl groups at δ 2.5–3.0 ppm) .
  • IR : Identify carbonyl stretches (C=O at 1700–1750 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. observed C/H/N/O percentages (deviation <0.4% acceptable) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this compound?

  • Methodological Answer : Use SHELXL for refinement, especially for handling anisotropic displacement parameters and twinning. Key steps:

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.

Refinement : Apply restraints for disordered moieties (e.g., ethyl or methyl groups) using SHELXL’s AFIX commands .

Validation : Cross-check with WinGX for geometry analysis (bond lengths/angles within 3σ of expected values) and ORTEP for visualizing thermal ellipsoids .
Example: A study on analogous imidazo-triazoles required 10–15 refinement cycles in SHELXL to resolve methyl group disorder, achieving R1 < 5% .

Q. What strategies address conflicting spectroscopic data (e.g., tautomerism in triazole rings)?

  • Methodological Answer : Triazole tautomerism (1,2,3 vs. 1,2,4 positions) can distort NMR/IR data. Mitigation includes:
  • Variable Temperature NMR : Observe proton shifts at −20°C to 80°C; tautomers exhibit coalescence at specific temperatures .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed spectra (B3LYP/6-31G* level) to identify dominant tautomers .
  • X-ray Crystallography : Definitive assignment via solid-state structure determination .

Q. How can continuous flow synthesis improve yield and scalability?

  • Methodological Answer : Adapt flow chemistry protocols from analogous triazole syntheses:
  • In Situ Reagent Generation : Produce intermediates like ethyl isocyanoacetate via reaction of N-formylglycine with triphosgene in a microfluidic reactor .
  • Telescoped Reactions : Combine cyclization and functionalization in a single flow system, reducing isolation steps and improving throughput (85–90% yield reported for pyrrolo-triazoles) .
    Critical Parameters :
ParameterOptimal Range
Residence Time2–5 min
Temperature60–80°C
Pressure1–2 bar

Q. How to evaluate biological activity via molecular docking studies?

  • Methodological Answer : Target enzymes like 14-α-demethylase lanosterol (CYP51) for antifungal activity:

Protein Preparation : Fetch PDB 3LD6, remove water, add hydrogens (AutoDock Tools).

Ligand Preparation : Optimize compound geometry (Avogadro, MMFF94 force field).

Docking : Use AutoDock Vina (grid center: heme iron; box size: 20 ų).
Results from analogous triazoles show binding energies <−8.0 kcal/mol correlate with IC₅₀ < 10 µM . Validate with in vitro assays (e.g., microdilution against Candida spp.).

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